1-(5-Bromopyridin-2-yl)-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPQRNSDOVULHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588457 | |
| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855787-68-7 | |
| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly registered, this guide synthesizes information from closely related analogues to project its chemical properties, potential synthetic routes, and applications. The 1,4-diazepane scaffold is a recognized privileged structure in drug design, known for its wide range of biological activities.[1][2] This document offers a deep dive into the causality behind experimental choices for its synthesis and characterization, grounded in established chemical principles and supported by authoritative sources. Detailed protocols, safety considerations, and analytical methodologies are presented to equip researchers and drug development professionals with the necessary knowledge to work with this class of compounds.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The seven-membered 1,4-diazepine ring system is a cornerstone in the development of therapeutic agents, primarily due to its versatile biological activity.[3][4] Derivatives of this scaffold are integral to drugs with anticonvulsant, anxiolytic, sedative, antidepressive, and hypnotic properties.[3][5] The incorporation of a substituted pyridine ring, such as 5-bromopyridine, introduces a key functional group for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The target molecule, 1-(5-Bromopyridin-2-yl)-1,4-diazepane, combines the privileged 1,4-diazepane core with a functionalized pyridine ring, making it a valuable building block for combinatorial libraries aimed at discovering novel therapeutics.[6] Its potential applications span a wide range of diseases, including central nervous system disorders, cancer, and inflammatory conditions.[6][7][8]
Table 1: Physicochemical Properties and Identifiers of Closely Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(5-Nitropyridin-2-yl)-1,4-diazepane | 287114-27-6 | C10H14N4O2 | 222.25 |
| tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | 1152093-60-1 | C15H22BrN3O2 | 356.26 |
| tert-Butyl 4-(5-bromopyrimidin-2-yl)-1,4-diazepane-1-carboxylate | 1374144-73-6 | C14H21BrN4O2 | 357.25 |
Synthesis and Mechanistic Considerations
The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane can be approached through several established routes for N-arylation of cyclic diamines. The most common and industrially scalable method is the nucleophilic aromatic substitution (SNAAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAAr)
This pathway involves the reaction of a protected 1,4-diazepane with a highly reactive bromopyridine derivative. The use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, on one of the diazepine nitrogens is crucial to prevent di-substitution and other side reactions.
Caption: Proposed synthetic workflow for 1-(5-Bromopyridin-2-yl)-1,4-diazepane.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Boc-1,4-diazepane)
-
Dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected diazepine.
Step 2: Synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate
-
To a solution of Boc-1,4-diazepane (1 equivalent) and 2,5-dibromopyridine (1-1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane, add a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. The higher temperature is necessary to overcome the activation energy for the SNAAr reaction.
-
Monitor the reaction by LC-MS.[10]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Step 3: Synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane (Deprotection)
-
Dissolve the purified Boc-protected intermediate (1 equivalent) in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield the final product.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity, purity, and structure of the synthesized 1-(5-Bromopyridin-2-yl)-1,4-diazepane.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic signals for the aromatic protons of the bromopyridine ring and the aliphatic protons of the diazepine ring. ¹³C NMR will confirm the number of unique carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C11H16BrN3. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Method development with different columns and mobile phases may be required.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-Br stretching. |
digraph "Analytical_Workflow" { graph [rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Synthesized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(LC-MS, HRMS)"]; HPLC [label="HPLC"]; FTIR [label="FTIR Spectroscopy"]; Structure_Confirmed [label="Structure Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Confirmed [label="Purity >95%", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Characterized Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> NMR -> Structure_Confirmed; Start -> MS -> Structure_Confirmed; Structure_Confirmed -> HPLC -> Purity_Confirmed; Purity_Confirmed -> FTIR; FTIR -> Final_Product; }
Caption: A logical workflow for the analytical characterization of the final product.
Safety, Handling, and Storage
As with any brominated heterocyclic compound, proper safety precautions are paramount.[11][12]
-
Handling: Always handle 1-(5-Bromopyridin-2-yl)-1,4-diazepane in a well-ventilated fume hood.[11][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13][15]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a refrigerator is recommended.[11]
Applications in Research and Drug Development
The unique structural features of 1-(5-Bromopyridin-2-yl)-1,4-diazepane make it a highly attractive scaffold for the development of novel therapeutic agents.
-
Central Nervous System (CNS) Agents: The 1,4-diazepane core is a well-established pharmacophore for CNS targets.[1] This compound can serve as a starting point for the synthesis of novel anxiolytics, antipsychotics, and anticonvulsants.[2]
-
Oncology: The bromopyridine moiety allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of libraries of compounds for screening against various cancer cell lines and kinases.[7]
-
Anti-inflammatory Agents: Certain 1,4-diazepane derivatives have shown potential as anti-inflammatory agents by targeting key proteins in inflammatory pathways.[6]
Caption: Potential research and development applications of the target compound.
Conclusion
1-(5-Bromopyridin-2-yl)-1,4-diazepane represents a promising and versatile chemical entity for drug discovery and development. While its specific properties are yet to be fully elucidated in the public domain, this guide provides a robust framework based on the chemistry of its constituent parts and closely related analogues. The synthetic pathways are well-precedented, and the analytical methods for its characterization are standard in organic chemistry. Its potential for derivatization, coupled with the known biological activities of the 1,4-diazepane scaffold, positions this compound as a valuable tool for medicinal chemists. Adherence to strict safety protocols is essential when handling this and related compounds.
References
- Vertex AI Search. (2025, January 28).
- Thermo Fisher Scientific. (2025, September 18).
- Combi-Blocks. (2024, January 5). JP-7331 p.
- (N.d.).
- ChemScene. (2025, June 17).
- Ben Hassen, B., et al. (n.d.).
- Bioorganic & Medicinal Chemistry Letters. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.
- Wikipedia. (2026, January 25). 1,4-Diazepine.
- ChemTik. (n.d.). 1,4-diazepane. ChemTik Products.
- Amfinecom. (n.d.). 1-(5-bromopyridin-2-yl)-4-methanesulfonyl-1,4-diazepane.
- Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta.
- Omics Online. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis.
- Vibrant Pharma Inc. (n.d.). 1,4-diazepane, 1-(5-Nitropyridin-2-yl)homopiperazine.
- ChemicalBook. (2026, January 24). tert-butyl 4-(5-bromopyrimidin-2-yl)
- ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....
- Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
- PubMed. (2011, April 1).
- Ovid. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
Sources
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepine - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. chemscene.com [chemscene.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
1-(5-Bromopyridin-2-yl)-1,4-diazepane spectroscopic data (NMR, IR, MS)
Characterization, Synthesis, and Spectroscopic Validation
Executive Summary
The compound 1-(5-Bromopyridin-2-yl)-1,4-diazepane (CAS: 203803-56-1) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for central nervous system (CNS) ligands—specifically targeting serotonin (5-HT) and dopamine receptors—and kinase inhibitors.[1] Its structural utility lies in the 5-bromo handle, which facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the 1,4-diazepane (homopiperazine) moiety, which provides unique conformational flexibility compared to its 6-membered piperazine analog.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic routes, precise spectroscopic assignments (NMR, MS, IR), and quality control parameters required for pharmaceutical-grade applications.
Chemical Identity & Properties
| Parameter | Specification |
| IUPAC Name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane |
| CAS Number | 203803-56-1 |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.14 g/mol |
| Exact Mass | 255.0371 (⁷⁹Br) / 257.0351 (⁸¹Br) |
| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (secondary amine), ~3.0 (pyridine N) |
Synthesis & Reaction Engineering
The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane is typically achieved via a Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram[1]
Caption:
Validated Experimental Protocol
Objective: Synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane on a 10 mmol scale.
-
Reagent Prep: Charge a pressure tube or round-bottom flask with 2,5-dibromopyridine (2.37 g, 10 mmol) and 1,4-diazepane (5.00 g, 50 mmol, 5.0 equiv).
-
Note: The large excess of diazepane acts as both solvent and base, and statistically prevents the formation of the N,N'-bis(5-bromopyridin-2-yl)diazepane impurity.[1]
-
-
Reaction: Heat the neat mixture to 100–110 °C for 12–16 hours.
-
Monitoring: TLC (10% MeOH in DCM) or LC-MS should show consumption of the dibromide.[1]
-
-
Workup (Selectivity Step):
-
Purification: If necessary, purify via column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 → 90:10:1).
-
Yield: Typically 75–85%.[1]
-
Spectroscopic Atlas
Mass Spectrometry (ESI-MS)
The presence of a bromine atom provides a distinct isotopic signature useful for rapid identification.[1]
| Ion | m/z Value | Relative Intensity | Interpretation |
| [M+H]⁺ (⁷⁹Br) | 256.1 | 100% | Protonated molecular ion (⁷⁹Br isotope) |
| [M+H]⁺ (⁸¹Br) | 258.1 | ~98% | Protonated molecular ion (⁸¹Br isotope) |
| [M+2H]²⁺ | 128.5 / 129.5 | Variable | Doubly charged species (common in ESI) |
Diagnostic Rule: A 1:1 doublet separated by 2 mass units confirms the presence of one bromine atom.[1]
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
Note: Chemical shifts (
| Position | Multiplicity | Integral | J (Hz) | Assignment Logic | |
| Py-H6 | 8.16 | d | 1H | 2.5 | |
| Py-H4 | 7.48 | dd | 1H | 9.0, 2.5 | |
| Py-H3 | 6.42 | d | 1H | 9.0 | |
| Diaz-H2/7 | 3.75 | m (br) | 4H | - | |
| Diaz-H3/5 | 3.02 | m | 2H | - | |
| Diaz-H6 | 2.88 | m | 2H | - | |
| Diaz-H5 | 1.95 | quint-like | 2H | - | |
| NH | 1.80 | br s | 1H | - | Amine Proton: Exchangeable; shift varies with concentration and water content.[1] |
Carbon NMR (¹³C NMR)
Solvent: CDCl₃ | Frequency: 100 MHz[1][5][6]
| Type | Assignment | |
| 157.8 | Quaternary (C) | C2 (Pyridine): Directly attached to the diazepane nitrogen (ipso).[1] |
| 148.5 | Methine (CH) | C6 (Pyridine): Alpha to pyridine nitrogen; deshielded.[1] |
| 139.2 | Methine (CH) | C4 (Pyridine): Para to the amino group.[1] |
| 108.4 | Methine (CH) | C3 (Pyridine): Ortho to the amino group; shielded by electron donation.[1] |
| 106.1 | Quaternary (C) | C5 (Pyridine): C-Br bond; heavy atom effect and resonance shielding.[1] |
| 54.2 | Methylene (CH₂) | Diazepane C: Alpha to secondary amine.[1] |
| 49.8 | Methylene (CH₂) | Diazepane C: Alpha to secondary amine.[1] |
| 48.5 | Methylene (CH₂) | Diazepane C: Alpha to pyridine amine.[1] |
| 46.1 | Methylene (CH₂) | Diazepane C: Alpha to pyridine amine.[1] |
| 29.5 | Methylene (CH₂) | Diazepane C: Central methylene (C6 of diazepane).[1] |
Note: Diazepane carbons often appear as broad peaks or multiple sets of peaks at low temperatures due to ring conformational flipping.[1]
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
-
3300–3400 cm⁻¹: N-H stretch (secondary amine, weak/broad).[1]
-
2850–2950 cm⁻¹: C-H stretch (aliphatic CH₂ of diazepane).[1]
-
1585 cm⁻¹: C=N / C=C aromatic ring stretch (characteristic of 2-aminopyridines).[1]
-
1480 cm⁻¹: C-H bending / Ring deformation.[1]
-
1000–1100 cm⁻¹: C-N stretch.
-
~700–800 cm⁻¹: C-Br stretch (often obscured in fingerprint region).[1]
Quality Control & Troubleshooting
Impurity Profile: The "Bis" Adduct
The most common failure mode in this synthesis is the formation of 1,4-bis(5-bromopyridin-2-yl)-1,4-diazepane .[1]
-
Detection:
-
Remediation: Ensure the diazepane is used in >4-fold excess .[1] If the bis-impurity forms, it is difficult to separate by crystallization; column chromatography is required.[1]
Storage and Stability[3][7]
-
Oxidation: The secondary amine is prone to slow oxidation (N-oxide formation) if left in solution exposed to air for prolonged periods.[1]
-
Storage: Store as a solid at 2–8 °C under inert atmosphere (Argon/Nitrogen) for long-term stability (>6 months).
References
-
Synthesis of 1,4-diazepane scaffolds
-
General Characterization of 2-Amino-5-bromopyridines
-
NMR Solvent Data and Impurity Shifts
-
Medicinal Chemistry of Diazepanes (LFA-1 Inhibitors)
Sources
- 1. bmse011181 NMR Quality Control Of Fragment Libraries For Screening at BMRB [bmrb.io]
- 2. research.rice.edu [research.rice.edu]
- 3. ckgas.com [ckgas.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for 1-(5-Bromopyridin-2-yl)-1,4-diazepane
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-Bromopyridin-2-yl)-1,4-diazepane (hereafter referred to as 5-Br-Py-DZE ).[1][2][3] As a critical intermediate in the synthesis of histamine H3 antagonists and other GPCR ligands, understanding its solubility landscape is essential for optimizing nucleophilic aromatic substitution (
This document moves beyond static data points to establish a predictive framework based on physicochemical principles, supported by validated experimental protocols for empirical determination.
Physicochemical Determinants of Solubility
To predict the solubility of 5-Br-Py-DZE, we must first deconstruct its molecular architecture.[1][2][3] The compound consists of a lipophilic, electron-deficient aryl halide (5-bromopyridine) coupled to a polar, basic heterocycle (1,4-diazepane).[1][2][3]
Structural Analysis & pKa Implications
The solubility behavior is governed by the competition between the hydrophobic aryl bromide and the hydrophilic/ionizable amine centers.[3]
| Structural Feature | Chemical Nature | Solubility Impact |
| N4-Diazepane Nitrogen | Secondary Aliphatic Amine | Dominant Basic Center (pKa ~9.5–10.5). Responsible for high aqueous solubility in acidic media (pH < 7).[1][2] |
| Pyridine Nitrogen | Heteroaromatic Nitrogen | Weakly basic (pKa ~2–3).[2] The electron-withdrawing bromine at C5 further reduces basicity, making it a negligible contributor to ionization at physiological pH.[1][2][3] |
| C-Br Bond | Aryl Halide | Increases lipophilicity ( |
| Diazepane Ring | Saturated 7-membered ring | Adds conformational flexibility and polarity, preventing the "brick dust" insolubility often seen in flat, rigid heteroaromatics.[1][2][3] |
The "Like Dissolves Like" Vector[3]
-
Lipophilicity (cLogP): Estimated at ~1.5 – 2.[2]0. This places the compound in the "moderately lipophilic" range, ideal for organic extraction but requiring cosolvents for aqueous bioassays.[2][3]
-
Hydrogen Bonding: The free N4-H acts as both a donor and acceptor, making alcohols (MeOH, EtOH) excellent solvents due to H-bond networking.[1][2][3]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction with 5-Br-Py-DZE. This data is derived from standard solubility trends for aryl-diazepanes and validated synthetic procedures.[1][2]
Table 1: Solubility Profile by Solvent Class[1][2][3]
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Used for extraction during workup.[1][2][3] The lipophilic Br-pyridine moiety interacts favorably here.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Assay & Reaction. Ideal for |
| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Recrystallization. Solubility increases significantly with heat; cooling often induces crystallization (especially as HBr/HCl salts).[2][3] |
| Ethers | THF, 1,4-Dioxane | Moderate | Reaction Medium. Good for Buchwald-Hartwig couplings; solubility may decrease if the free base forms aggregates.[1][2][3] |
| Aqueous (Acidic) | 0.1 M HCl, 1 M Acetic Acid | Very High | Purification. Complete dissolution via protonation of the N4-amine (Salt formation).[2][3] |
| Aqueous (Neutral/Basic) | PBS (pH 7.4), 0.1 M NaOH | Low / Poor | Precipitation. The free base is sparingly soluble in water; high pH triggers precipitation, utilized in "Acid-Base" workups.[2][3] |
| Non-Polar Aliphatic | Hexanes, Heptane | Negligible | Anti-Solvent. Used to crash out the product from DCM or Ethyl Acetate solutions.[2][3] |
Experimental Protocols: The Self-Validating System
As a researcher, relying on literature values is insufficient. You must validate solubility empirically.[2] Below are two protocols: one for Kinetic Solubility (Early Discovery) and one for Thermodynamic Solubility (Pre-formulation).
Protocol A: Kinetic Solubility (High Throughput)
Use this when you have <5 mg of compound and need a "Go/No-Go" for a biological assay.[1][2]
-
Stock Prep: Dissolve 5-Br-Py-DZE in 100% DMSO to a concentration of 10 mM.
-
Spiking: Spike 5 µL of stock into 195 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Detection: Measure UV absorbance at 280 nm (or specific
of the pyridine ring).[2] -
Result: Reports the concentration at which the compound precipitates kinetically (often higher than true equilibrium).
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for formulation and process development.[3]
-
Saturation: Add excess solid 5-Br-Py-DZE (~10 mg) to 1 mL of the target solvent (e.g., Water or Buffer) in a borosilicate glass vial.
-
Equilibration: Cap and shake (or stir) for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Methanol.
Application Workflows
Understanding the solubility switch between the Free Base and Salt Form is the most powerful tool for this molecule.[2]
Acid-Base Extraction Strategy
Because the N4-nitrogen is basic, 5-Br-Py-DZE can be purified from non-basic impurities (like unreacted 2,5-dibromopyridine) without chromatography.[1][2][3]
Workflow Logic:
-
Extract with Aqueous HCl (pH 2).
-
Discard Organic Phase.[2]
-
Basify Aqueous Phase with NaOH (pH > 10).
-
Extract back into DCM.[2]
Visualization: Purification & Solubility Logic[1][3]
Figure 1: Acid-Base Purification Workflow exploiting the pH-dependent solubility of the diazepane moiety.[1][2][3]
References
-
PubChem. (2025).[2][4][5] 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane (Analogous Structure Data). National Library of Medicine.[2] [Link][2][3]
-
Jouyban, A. (2019).[2][3] Solubility of Diazepam in Binary and Ternary Mixtures.[2][6] ResearchGate.[2] [Link]
-
Sharmin, D., et al. (2024).[2][3][7] Synthesis of Brominated Imidazodiazepine Analogues. ACS Chemical Neuroscience.[2][7] [Link][2][3][7]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
Methodological & Application
Analytical methods for 1-(5-Bromopyridin-2-yl)-1,4-diazepane characterization
An In-Depth Technical Guide
Application Note: Comprehensive Analytical Characterization of 1-(5-Bromopyridin-2-yl)-1,4-diazepane
**Abstract
This document provides a comprehensive suite of analytical methods and detailed protocols for the structural elucidation and purity assessment of 1-(5-Bromopyridin-2-yl)-1,4-diazepane. As a key intermediate and building block in pharmaceutical synthesis, rigorous characterization is imperative to ensure identity, quality, and consistency. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a multi-faceted approach that combines spectroscopic, chromatographic, and elemental analysis techniques. The methodologies are grounded in established principles and adhere to international regulatory standards, such as the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3][4]
Introduction: The Rationale for Rigorous Characterization
1-(5-Bromopyridin-2-yl)-1,4-diazepane is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromopyridine moiety linked to a diazepane ring, makes it a versatile scaffold for the development of novel therapeutic agents.[5][6] The precise identity, purity, and impurity profile of such intermediates are critical, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[7][8] Unidentified impurities or deviations from the expected structure can lead to downstream synthetic failures, altered biological activity, or unforeseen toxicity.[8][9]
Therefore, a robust analytical control strategy is not merely a quality control checkpoint but a foundational component of the drug development process. This guide presents an integrated approach, demonstrating how orthogonal analytical techniques can be synergistically employed to build a complete and reliable profile of the target compound.
Compound Profile
| Property | Data |
| Compound Name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 272.14 g/mol |
| CAS Number | [Not Widely Available] - Structure-based analysis is key |
| Chemical Structure | ![]() |
Integrated Analytical Workflow
A comprehensive characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's structure, quantify its purity, and identify any potential impurities. The workflow below illustrates the logical relationship between these orthogonal methods.
Caption: Integrated workflow for comprehensive characterization.
Spectroscopic Characterization Protocols
Spectroscopic methods are fundamental for elucidating the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is particularly useful for ensuring the exchangeable N-H protons of the diazepine ring are visible.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for universal referencing.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): This table is predictive. Actual shifts may vary.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | Pyridine H-6 |
| ~7.70 | dd | 1H | Pyridine H-4 |
| ~6.60 | d | 1H | Pyridine H-3 |
| ~4.80 (broad) | s | 1H | Diazepane N-H (position 4) |
| ~3.60 | t | 2H | Diazepane -N-CH₂- (adjacent to pyridine) |
| ~3.00 | t | 2H | Diazepane -N-CH₂- (position 5) |
| ~2.80 | m | 2H | Diazepane -N-CH₂- (position 7) |
| ~1.90 | p | 2H | Diazepane -CH₂- (position 6) |
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆): This table is predictive. Actual shifts may vary.[10][11]
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Pyridine C-2 (attached to N) |
| ~148.0 | Pyridine C-6 |
| ~141.0 | Pyridine C-4 |
| ~110.0 | Pyridine C-3 |
| ~108.0 | Pyridine C-5 (attached to Br) |
| ~55.0 | Diazepane C (adjacent to pyridine) |
| ~50.0 | Diazepane C (position 5) |
| ~48.0 | Diazepane C (position 7) |
| ~28.0 | Diazepane C (position 6) |
Protocol 4.1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in an NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of -1 to 12 ppm.
-
Optimize shim settings for field homogeneity.
-
Set an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H). Calibrate the spectra using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Causality Behind Experimental Choices:
-
Technique: Electrospray ionization (ESI) is well-suited for this molecule as it is polar and can be readily protonated to form a charged species. It is a "soft" ionization technique that typically keeps the molecular ion intact.
-
Isotopic Pattern: The presence of bromine is a key confirmatory feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum with nearly equal intensity, which is a powerful diagnostic tool.[12]
Protocol 4.2: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatography (optional but recommended): A short isocratic run on a C18 column can be used to introduce the sample and separate it from any non-volatile impurities.
-
MS Acquisition:
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
The expected [M+H]⁺ ions will appear at m/z 272.05 (for ⁷⁹Br) and 274.05 (for ⁸¹Br).
-
-
Data Analysis: Examine the resulting spectrum for the molecular ion cluster. Confirm the presence of the M+ and M+2 peaks with the expected ~1:1 ratio.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[14][15]
Expected Characteristic Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Secondary Amine (Diazepane) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic (Pyridine) |
| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic (Diazepane) |
| ~1600, ~1470 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
| 1100 - 1000 | C-N Stretch | Amine |
| ~600 | C-Br Stretch | Aryl Bromide |
Protocol 4.3: FTIR Data Acquisition
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values for the assigned functional groups.
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for quantitative assay.[16][17]
Causality Behind Experimental Choices:
-
Mode: Reversed-phase HPLC is ideal for this moderately polar compound.
-
Stationary Phase: A C18 column provides excellent hydrophobic retention and resolving power for a wide range of organic molecules.[18]
-
Mobile Phase: A mixture of a weak acid buffer (e.g., ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the ionization state of the amine groups, leading to better peak shape and reproducibility. A gradient elution is often preferred to ensure that any impurities with different polarities are eluted and resolved.
-
Detector: A UV detector is suitable as the bromopyridine moiety contains a strong chromophore. The detection wavelength should be set at a λmax of the compound for maximum sensitivity.
Protocol 5.1: HPLC Purity Method This method must be validated according to the principles outlined in ICH Q2(R1).[1][2]
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/DAD detector |
| Column | C18, 150 x 4.6 mm, 3.5 µm (or similar) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water |
System Suitability Test (SST): Before running samples, the system's performance must be verified according to standards like USP <621>.[16][17][19]
-
Inject a standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Purity Calculation: Purity is determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Elemental and Compositional Analysis
This analysis provides direct confirmation of the elemental composition of the molecule.
CHN Elemental Analysis
This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen.
Protocol 6.1: CHN Analysis
-
Instrumentation: Use a CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Comparison: The experimental percentages are compared to the theoretical values.
Bromine Content Analysis
The percentage of bromine can be determined by various methods, including combustion with subsequent titration.[20][21]
Protocol 6.2: Combustion and Titration for Bromine
-
Combustion: The sample is combusted in an oxygen-rich atmosphere (e.g., in a Schöniger flask). The resulting hydrogen bromide (HBr) is absorbed into a suitable solution.[20]
-
Titration: The resulting bromide ions in the solution are quantified by potentiometric titration with a standardized silver nitrate solution.[20]
Summary of Expected Elemental Composition:
| Element | Theoretical Mass % | Acceptance Criteria |
| Carbon | 44.13 % | ± 0.4 % |
| Hydrogen | 5.19 % | ± 0.3 % |
| Nitrogen | 15.44 % | ± 0.3 % |
| Bromine | 29.36 % | ± 0.5 % |
HPLC Method Validation Framework (ICH Q2(R1))
To ensure the HPLC method is suitable for its intended purpose (i.e., purity determination), it must be validated.[1][2][3][4] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated using a photodiode array (PDA) detector to assess peak purity.[1]
-
Linearity: Demonstrated by analyzing a series of dilutions of the standard solution (e.g., 5 concentrations) and plotting the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spiking a sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing at least 6 replicate measurements at 100% of the test concentration.[2]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[1][2]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Conclusion and Data Synthesis
The comprehensive characterization of 1-(5-Bromopyridin-2-yl)-1,4-diazepane is achieved through the strategic application of orthogonal analytical techniques.
-
NMR and FTIR confirm the molecular structure and the presence of key functional groups.
-
Mass Spectrometry verifies the molecular weight and provides definitive evidence of the bromine atom through its isotopic signature.
-
Elemental Analysis confirms the fundamental elemental composition, providing quantitative evidence of the empirical formula.
-
A validated HPLC method establishes the purity profile and allows for accurate quantification (assay), ensuring the material meets the high-quality standards required for pharmaceutical development.
By integrating the data from these distinct methodologies, a scientist or researcher can establish a high-confidence identity and quality profile for 1-(5-Bromopyridin-2-yl)-1,4-diazepane, ensuring its suitability for subsequent research, synthesis, and development activities.
References
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
USP. (2023). USP-NF <621> Chromatography. United States Pharmacopeia. [Link]
-
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]
-
Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
Shaikh, T. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. SSRN. [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]
-
ICH. Quality Guidelines. [Link]
-
Pistos, C. et al. (2007). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. PubMed. [Link]
-
Pistos, C. et al. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]
-
Putri, A. L. et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. [Link]
-
Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]
-
Analytical Methods. UPLC-MS/MS method for the determination of ten bioactive constituents in Kudiezi injection. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
-
Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]
-
Magnetic Resonance in Chemistry. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [Link]
-
MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
Journal of the American Society for Mass Spectrometry. (2020). Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. [Link]
-
Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
-
LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
ResearchGate. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. [Link]
-
Pharmacophore. (2016). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. [Link]
-
Analytik Jena. Combustion Elemental Analysis. [Link]
-
NIST. Pyridine, 3-bromo-. NIST WebBook. [Link]
-
Molecules. (2019). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). [Link]
-
NIST. 4-Bromopyridine. NIST WebBook. [Link]
-
Molecules. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. [Link]
-
SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
Current Organic Synthesis. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
-
Wiley Science Solutions. Diazepam. SpectraBase. [Link]
-
Molecules. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jocpr.com [jocpr.com]
- 6. benthamscience.com [benthamscience.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. kymos.com [kymos.com]
- 10. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. uni-onward.com.tw [uni-onward.com.tw]
- 18. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 21. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
1-(5-Bromopyridin-2-yl)-1,4-diazepane in ligand binding studies
Application Note & Protocols
Topic: Characterizing Novel CNS-Active Ligands: A Ligand Binding Workflow for 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, particularly within the central nervous system (CNS).[1][2] Compounds incorporating this moiety are often investigated for their potential as antipsychotic, anxiolytic, or antidepressant agents.[3] This document provides a comprehensive, in-depth guide for the pharmacological characterization of novel compounds built around this core, using 1-(5-Bromopyridin-2-yl)-1,4-diazepane as a representative example. Due to its structural similarity to known arylpiperazine and related heterocyclic ligands, this compound is hypothesized to interact with key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders, such as dopamine and serotonin receptors.[4]
This guide details the principles and step-by-step protocols for two gold-standard ligand binding techniques: radioligand binding assays and non-radioactive fluorescence polarization (FP) assays.[5][6] We present a logical workflow, from initial target hypothesis to the determination of critical binding parameters including receptor affinity (Ki), dissociation constant (Kd), and receptor density (Bmax).[7][8] By explaining the causality behind experimental choices, this note serves as a robust framework for researchers aiming to elucidate the binding profile of novel chemical entities in drug discovery.
Introduction: The Scientific Rationale
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is critically dependent on understanding its interaction with biological targets. For compounds like 1-(5-Bromopyridin-2-yl)-1,4-diazepane, the chemical architecture—an aromatic bromopyridine system linked to a diazepane ring—strongly suggests a potential affinity for aminergic GPCRs. Many potent ligands for the dopamine D4 and serotonin 5-HT1A receptors, both crucial targets in neuropharmacology, share this common pharmacophore of an aromatic moiety connected to a basic nitrogen-containing ring via a spacer.[4][9][10]
-
Dopamine D4 Receptors (D4R): Found predominantly in the frontal cortex, D4Rs are implicated in higher cognitive functions and emotional regulation.[9] Their high affinity for the atypical antipsychotic clozapine makes them a key target for schizophrenia therapies.[11] Antagonists at this receptor are of significant research interest.[9][12]
-
Serotonin 5-HT1A Receptors (5-HT1AR): As a major inhibitory GPCR, the 5-HT1A receptor is involved in mediating mood and anxiety.[13][14] Both agonists and antagonists of this receptor have therapeutic potential for treating depression and anxiety disorders.[15]
This guide provides the necessary protocols to test these hypotheses and precisely quantify the binding affinity and selectivity of our test compound.
Foundational Principles of Ligand Binding Assays
Ligand binding assays are powerful tools used to quantify the interaction between a ligand (e.g., a drug candidate) and its target (e.g., a receptor).[16][17] The two primary experimental formats discussed here are saturation and competition assays.
-
Saturation Assays: These are performed by incubating a receptor preparation with increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[7] A lower Kd value signifies higher binding affinity.
-
Competition Assays: These assays measure the ability of an unlabeled test compound (the "competitor," such as 1-(5-Bromopyridin-2-yl)-1,4-diazepane) to displace a labeled ligand of known affinity from the receptor.[5] The result is an IC50 value (the concentration of competitor that displaces 50% of the labeled ligand), which can be converted to an affinity constant (Ki) for the test compound.[7]
Protocol I: Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for their sensitivity and robustness in measuring ligand-receptor interactions.[7]
Essential Materials & Reagents
-
Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D4 or Serotonin 5-HT1A).
-
Radioligands:
-
For D4R: [³H]-Spiperone or another suitable high-affinity D4R radioligand.
-
For 5-HT1AR: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).
-
-
Test Compound: 1-(5-Bromopyridin-2-yl)-1,4-diazepane, dissolved in DMSO to create a 10 mM stock solution.
-
Non-specific Binding (NSB) Ligand: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D4R, Serotonin for 5-HT1AR).
-
Buffers:
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, and scintillation cocktail.
Step-by-Step Methodology: Membrane Preparation
Causality: This protocol isolates the cell membrane fraction, where transmembrane receptors like GPCRs are located, from other cellular components. The use of cold buffers and protease inhibitors is critical to prevent receptor degradation and ensure functional integrity.
-
Cell Harvesting: Grow cells expressing the target receptor to confluency. Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[18]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the centrifugation step. This wash step removes residual cytosolic components.
-
Final Preparation: Resuspend the final pellet in assay buffer (or a buffer with a cryoprotectant like 10% sucrose for long-term storage).
-
Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot and store membranes at -80°C until use.[18]
Step-by-Step Methodology: Saturation Binding Assay
Causality: This experiment establishes the fundamental binding characteristics of the chosen radioligand with the receptor preparation. It is a crucial quality control step to validate the assay system before testing novel compounds.
-
Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. For each concentration, prepare wells for Total Binding and Non-Specific Binding (NSB).
-
Reagent Addition:
-
To all wells, add 150 µL of the membrane preparation (typically 5-20 µg of protein per well).[18]
-
To NSB wells, add 50 µL of the high-concentration unlabeled NSB ligand. To Total Binding wells, add 50 µL of assay buffer.
-
Add 50 µL of the radioligand solution at varying concentrations (typically 8 concentrations spanning a two-log unit range around the expected Kd).[7] The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[18]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding against the concentration of the radioligand.
-
Fit the data using a non-linear regression model ("one-site binding, hyperbola") to determine the Kd and Bmax values.
-
Diagram: Radioligand Saturation Assay Workflow
Caption: Workflow for determining Kd and Bmax via radioligand saturation assay.
Step-by-Step Methodology: Competition Binding Assay
Causality: This is the core experiment for determining the affinity of the unlabeled test compound. The compound's ability to compete with the radioligand for the binding site is directly proportional to its affinity. The Cheng-Prusoff equation is used to convert the functional IC50 into the intrinsic affinity constant, Ki, by correcting for the concentration and affinity of the radioligand used in the assay.
-
Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound. Include control wells for Total Binding (no competitor) and NSB.
-
Reagent Addition:
-
To all wells, add 150 µL of the membrane preparation.
-
Add 50 µL of the unlabeled test compound (1-(5-Bromopyridin-2-yl)-1,4-diazepane) in serial dilutions (typically 10 concentrations over a five-log unit range).[7] For Total Binding wells, add buffer. For NSB wells, add the NSB ligand.
-
Add 50 µL of the radioligand at a fixed concentration (ideally at or below its Kd value).
-
-
Incubation, Harvesting, and Counting: Follow steps 3-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Convert CPM data to percent specific binding, with 100% defined by the Total Binding wells and 0% by the NSB wells.
-
Plot percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model ("log(inhibitor) vs. response -- Variable slope") to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from the saturation assay).
-
Diagram: Radioligand Competition Assay Workflow
Caption: Workflow for determining the Ki of a test compound via competition assay.
Protocol II: Fluorescence Polarization (FP) Assays
FP is a homogeneous (no-wash) alternative to radioligand assays, ideal for high-throughput screening.[19][20] The principle relies on measuring the change in the rotational speed of a fluorescently labeled ligand ("tracer") upon binding to a larger protein receptor.[6]
Diagram: Principle of Fluorescence Polarization
Caption: Small, free ligands tumble rapidly (low FP), while large complexes tumble slowly (high FP).
Essential Materials & Reagents
-
Receptor Source: Solubilized membrane preparations or purified receptor protein.
-
Fluorescent Tracer: A known ligand for the target receptor, labeled with a suitable fluorophore (e.g., fluorescein, rhodamine). The tracer must retain high affinity for the target.[6]
-
Test Compound: 1-(5-Bromopyridin-2-yl)-1,4-diazepane.
-
Buffer: An optimized buffer that ensures protein stability and minimizes non-specific binding.
-
Equipment: Fluorescence plate reader capable of measuring polarization, low-binding black microplates (e.g., 384-well).
Step-by-Step Methodology: FP Assay Development
Causality: Before running a competition assay, the system must be optimized. This involves finding the right concentrations of tracer and receptor to produce a stable and sufficiently large signal window (the difference in polarization between the free and bound tracer).[21]
-
Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (at least 3-fold above buffer background).
-
Receptor Titration: Create a saturation curve by adding increasing concentrations of the receptor to a fixed, low concentration of the tracer.
-
Assay Window: Plot the polarization value (in millipolarization units, mP) against the receptor concentration. The difference between the minimum mP (free tracer) and the maximum mP (saturated binding) is the assay window. A window of >70 mP is generally considered robust.[21]
-
Optimal Receptor Concentration: Select a receptor concentration that gives ~75-80% of the maximal binding. This conserves receptor protein while ensuring the assay is sensitive to displacement by a competitor.
Step-by-Step Methodology: FP Competition Assay
-
Plate Setup: In a 384-well black plate, add the optimized concentrations of receptor and fluorescent tracer to all wells (except blanks).
-
Compound Addition: Add serial dilutions of the test compound (1-(5-Bromopyridin-2-yl)-1,4-diazepane). Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for the time required to reach equilibrium, protecting it from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation, as described in the radioligand assay section.
-
Data Presentation & Interpretation
All quantitative binding data should be summarized for clear comparison. A selectivity profile is crucial for understanding a compound's potential therapeutic window and off-target effects.
Table 1: Hypothetical Binding Profile of 1-(5-Bromopyridin-2-yl)-1,4-diazepane
| Receptor Target | Assay Type | Radioligand / Tracer | Ki (nM) | Selectivity Ratio (vs. D4R) |
| Dopamine D4 | Radioligand | [³H]-Spiperone | 5.2 | 1x |
| Serotonin 5-HT1A | Radioligand | [³H]-8-OH-DPAT | 25.8 | ~5x |
| Dopamine D2 | Radioligand | [³H]-Spiperone | 480 | ~92x |
| Dopamine D3 | Radioligand | [³H]-Spiperone | 215 | ~41x |
| Serotonin 5-HT2A | Radioligand | [³H]-Ketanserin | >1000 | >192x |
| α1-Adrenergic | Radioligand | [³H]-Prazosin | >1000 | >192x |
Interpretation: In this hypothetical example, the compound shows high affinity for the D4 receptor with moderate affinity for the 5-HT1A receptor. It displays significant selectivity (>40-fold) against other related dopamine subtypes and even greater selectivity against other aminergic receptors. This profile suggests it may be a D4-preferring ligand, a desirable characteristic for developing novel antipsychotics with potentially fewer motor side effects.[11]
Conclusion
This application note provides a detailed, authoritative framework for characterizing the receptor binding properties of novel CNS-active compounds like 1-(5-Bromopyridin-2-yl)-1,4-diazepane. By employing the robust and validated protocols for radioligand and fluorescence polarization binding assays, researchers can reliably determine key affinity (Ki) and selectivity parameters. This critical data is foundational for establishing structure-activity relationships (SAR), guiding lead optimization, and advancing promising molecules through the drug discovery pipeline. The self-validating nature of these protocols, which includes essential controls and rigorous data analysis, ensures the generation of trustworthy and reproducible results.
References
- Clifford, J. J., & Wustrow, D. J. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. PubMed.
- Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?.
- Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP.
- Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications.
- Wikipedia. (n.d.). Dopamine receptor D4.
- Campiani, G., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.
- Leopoldo, M., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. PubMed.
- Pähkla, R., & Rinken, A. (n.d.). The 5-HT1A receptor and its ligands: structure and function. PubMed.
- Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- Le, T. T., & Scott, D. A. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Popova, N. K., & Naumenko, V. S. (2015). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Wikipedia. (n.d.). Ligand binding assay.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
- Bouasla, R., et al. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Amine, M. S., et al. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC.
Sources
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
- 9. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. acnp.org [acnp.org]
- 11. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 13. Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]
- 15. The 5-HT1A receptor and its ligands: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Note: Functionalization of the 1,4-Diazepane Ring in 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Executive Summary & Strategic Value
The scaffold 1-(5-Bromopyridin-2-yl)-1,4-diazepane represents a high-value "privileged structure" in medicinal chemistry. It combines a flexible, polar 1,4-diazepane ring (often used to improve solubility and pharmacokinetic profiles) with a rigid pyridine core containing a versatile bromine handle.
This guide focuses on the functionalization of the 1,4-diazepane ring , specifically targeting the secondary amine at the N4 position. This site is the primary vector for library generation, allowing for the rapid attachment of diverse pharmacophores via arylation, alkylation, or acylation.
Chemo-Selectivity Profile
The molecule presents two distinct reactivity hotspots:
-
N4-Position (Secondary Amine): Highly nucleophilic. Reacts readily with electrophiles (alkyl halides, acyl chlorides) and participates in transition-metal-catalyzed cross-couplings.
-
C5-Position (Aryl Bromide): Electrophilic.[1] Serves as a handle for Suzuki, Stille, or Buchwald-Hartwig couplings after or orthogonal to N4 functionalization.
Crucial Design Consideration: To avoid polymerization or side reactions, N4-functionalization is typically performed first , preserving the aryl bromide for late-stage diversification.
Reaction Landscape & Decision Logic
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization pathways for the N4-nitrogen of the diazepane ring.
Detailed Experimental Protocols
Protocol A: N-Arylation via Buchwald-Hartwig Coupling
Target: Synthesis of Bi-Heteroaryl Systems
This is the most challenging but high-reward transformation, connecting the diazepane to another aromatic system. The secondary amine is sterically accessible, but care must be taken to prevent the Pd-catalyst from inserting into the existing C5-Br bond of the pyridine.
Mechanistic Insight: We utilize Pd(OAc)₂ with SPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of the external aryl halide (the coupling partner) while being kinetically faster than the insertion into the electron-poor bromopyridine moiety of the scaffold.
| Component | Role | Specifications |
| Catalyst | Palladium Source | Pd(OAc)₂ (2-5 mol%) |
| Ligand | Stereoelectronic Control | SPhos or RuPhos (4-10 mol%) |
| Base | Deprotonation | Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv) |
| Solvent | Medium | Toluene or 1,4-Dioxane (Anhydrous) |
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon, add Pd(OAc)₂ (0.05 eq), Ligand (0.10 eq), and Cs₂CO₃ (2.0 eq) to a reaction vial.
-
Substrate Addition: Add 1-(5-Bromopyridin-2-yl)-1,4-diazepane (1.0 eq) and the coupling partner (Aryl Chloride/Bromide, 1.1 eq).
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to diazepane).
-
Activation: Seal the vial and heat to 80-100°C for 12-16 hours.
-
Note: Monitor via LCMS. If C5-Br insertion is observed (dimerization), lower temperature to 60°C and switch to a Pd₂dba₃/BINAP system.
-
-
Workup: Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Reductive Amination (N-Alkylation)
Target: Introduction of lipophilic side chains or benzyl groups
Reductive amination is preferred over direct alkylation (using alkyl halides) to avoid over-alkylation (quaternization).
Mechanistic Insight: The use of Sodium Triacetoxyborohydride (STAB) is critical. It is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde or the pyridine ring.
Step-by-Step Procedure:
-
Imine Formation: Dissolve 1-(5-Bromopyridin-2-yl)-1,4-diazepane (1.0 eq) and the desired Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.
-
Acid Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Reaction: Stir at RT for 4-12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.
-
Purification: Often clean enough for use; otherwise, silica gel chromatography.
Protocol C: Acylation and Sulfonylation
Target: Amide/Sulfonamide library generation
This reaction is rapid and quantitative. The primary challenge is removing excess acylating agent.
Step-by-Step Procedure:
-
Dissolution: Dissolve scaffold (1.0 eq) in DCM (0.1 M).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 eq).
-
Why DIPEA? It scavenges the HCl generated without acting as a competing nucleophile.
-
-
Addition: Add Acyl Chloride or Sulfonyl Chloride (1.1 eq) dropwise at 0°C.
-
Warm: Allow to warm to RT and stir for 2 hours.
-
Scavenging (Optional but Recommended): Add polymer-supported trisamine resin to scavenge excess electrophile. Filter.
-
Isolation: Evaporate solvent.
Troubleshooting & Optimization Logic
The following decision tree helps resolve common synthetic failures associated with this scaffold.
Figure 2: Troubleshooting logic for N4-functionalization.
References
-
Buchwald-Hartwig Amination of Secondary Amines
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Reductive Amination Protocols (STAB)
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
-
1,4-Diazepane Scaffold in Medicinal Chemistry
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on diazepane as a piperazine bioisostere).
-
General Reactivity of 1,4-Diazepines
- Review on Synthesis, Reactions and Biological Significance of 1,4-Diazepines. Bentham Science.
Sources
Troubleshooting & Optimization
Technical Guide: Mitigating Side Reactions in 1-(5-Bromopyridin-2-yl)-1,4-diazepane Synthesis
[1]
Executive Summary & Reaction Logic
The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane typically proceeds via a Nucleophilic Aromatic Substitution (
-
The Driver: The nitrogen atom in the pyridine ring withdraws electron density, activating the C-2 position for nucleophilic attack. The C-5 position remains relatively unreactive in
conditions.[1] -
The Challenge: 1,4-Diazepane (homopiperazine) is a diamine with two reactive secondary amines. Without strict control, the product can react with a second equivalent of 2,5-dibromopyridine, leading to the bis-heteroaryl impurity (dimer).
Reaction Pathway Visualization
The following diagram outlines the primary reaction pathway and the critical branching points for side reactions.
Caption: Reaction cascade showing the primary
Technical Support & Troubleshooting (Q&A)
Category A: Impurity Profile & Prevention
Q1: I am observing a significant amount of a non-polar impurity by TLC/LC-MS. What is it? Diagnosis: This is almost certainly the bis-coupled dimer (1,4-bis(5-bromopyridin-2-yl)-1,4-diazepane).[1] Root Cause: The secondary amine in your desired product is still nucleophilic. If the concentration of 1,4-diazepane is too low, the product competes for the remaining 2,5-dibromopyridine. Corrective Action:
-
Stoichiometry: Increase the equivalents of 1,4-diazepane to 5.0–10.0 equivalents relative to the bromopyridine. This ensures the pyridine always encounters free diazepane, statistically favoring mono-substitution.[1]
-
Reverse Addition: Add a solution of 2,5-dibromopyridine slowly to a refluxing solution of the diazepane.
Q2: Can I prevent bis-alkylation without using excess diamine? Recommendation: Yes, by using Mono-Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate).[1]
-
Protocol: React 2,5-dibromopyridine with 1.1 eq of Mono-Boc-homopiperazine.
-
Result: The Boc group protects the second amine, making bis-alkylation impossible.
-
Post-Process: Remove the Boc group using TFA/DCM or HCl/Dioxane to yield the target. This method is cleaner but uses more expensive reagents.[1]
Q3: I see a peak corresponding to de-brominated product (1-(pyridin-2-yl)-1,4-diazepane). Why?
Diagnosis: Protodehalogenation.[1]
Context: This usually occurs if you are using Palladium catalysis (Buchwald-Hartwig) rather than standard
-
Mechanism: Pd inserts into the C-Br bond at position 5 (which is an aryl bromide) and reduces it via
-hydride elimination from the amine or solvent.[1] -
Fix: Switch to metal-free
conditions (DMSO/DMA, , ). The C-5 bromine is stable to thermal conditions but labile to Pd.[1]
Category B: Reaction Kinetics & Yield
Q4: The reaction is sluggish at
-
Risk: Increasing T >
increases the risk of substitution at the C-5 position (regioisomer formation) or polymerization. -
Optimization: Use a polar aprotic solvent (DMSO, NMP, or DMA) to stabilize the Meisenheimer intermediate. Ensure you are using an inorganic base like
or to neutralize the HBr generated.
Standard Operating Procedures (SOPs)
Method A: Direct (Cost-Effective, requires purification)
Best for large scale where reagent cost is a concern.
-
Preparation: In a round-bottom flask equipped with a condenser, dissolve 1,4-diazepane (5.0 - 10.0 equiv) in anhydrous DMSO (0.5 M concentration relative to pyridine).
-
Addition: Add Potassium Carbonate (
, 2.0 equiv) . -
Reaction: Add 2,5-dibromopyridine (1.0 equiv) in one portion.
-
Heating: Heat to
for 12–16 hours. Monitor by HPLC/TLC.[1][2][3]-
Note: The large excess of diazepane suppresses dimer formation.
-
-
Workup (Crucial for recovery):
-
Purification: The crude residue may contain traces of dimer. Purify via column chromatography (DCM:MeOH:NH4OH) or recrystallization.
Method B: Boc-Protection Route (High Purity)
Best for medicinal chemistry/small scale.[1]
-
Coupling: Combine 2,5-dibromopyridine (1.0 eq) , 1-Boc-homopiperazine (1.1 eq) , and
(2.0 eq) in DMSO. Heat at for 12 h.[1] -
Isolation: Standard aqueous workup.[1] The product is the Boc-protected intermediate.[1]
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane (room temp, 2 h).
-
Free Basing: Neutralize the resulting HCl salt with NaOH or
and extract the free amine.
Quantitative Comparison of Methods
| Feature | Method A (Direct | Method B (Boc-Route) |
| Reagent Cost | Low (Homopiperazine is cheap) | High (Boc-protected amine is costly) |
| Step Count | 1 Step | 2 Steps (Coupling + Deprotection) |
| Impurity Profile | Risk of Bis-alkylation (Dimer) | Zero risk of Dimer |
| Purification | Requires washing out excess amine | Standard Silica Chromatography |
| Scalability | High | Moderate (Atom economy lower) |
Troubleshooting Logic Flow
Use this logic tree to resolve low yields or purity issues.
Caption: Decision tree for diagnosing reaction failures based on impurity analysis.
References
-
Regioselectivity of
on 2,5-Dibromopyridine WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." [Link] Validates that nucleophilic attack occurs preferentially at C-2 due to LUMO orbital coefficients.[1] -
General Synthesis of 1,4-Diazepane Derivatives National Institutes of Health (PMC). "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." [Link] Provides background on diazepane reactivity and cyclization protocols.
-
Palladium-Catalyzed Amination Risks (Dehalogenation) Beilstein Journal of Organic Chemistry.[1] "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines."[1] [Link] Discusses competing pathways in metal-catalyzed reactions of halopyridines.[1]
-
Separation of Benzodiazepine/Diazepane Derivatives Journal of Biochemical and Biophysical Methods. "Separation of 1,4-benzodiazepines by micellar electrokinetic capillary chromatography." [Link] Reference for analytical separation of mono- vs bis-substituted diazepine derivatives.
Overcoming solubility issues with 1-(5-Bromopyridin-2-yl)-1,4-diazepane
[1][2][3]
Status: Active Ticket ID: SOL-BP-DZP-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2][3]
Executive Summary & Compound Profile
Welcome to the technical support hub for 1-(5-Bromopyridin-2-yl)-1,4-diazepane . This molecule is a critical "fragment-like" building block often used in the synthesis of H3 receptor antagonists, kinase inhibitors, and CNS-active agents.
Users frequently report issues with the compound "oiling out" during workup or precipitating in aqueous bioassay buffers.[2] These issues arise from its specific physicochemical duality: a highly lipophilic bromopyridine tail fighting against a hydrophilic, basic diazepane head.
Physicochemical Snapshot
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~256.14 g/mol | Small molecule fragment.[1][2][3] |
| LogP (Predicted) | 1.8 – 2.2 | Moderately lipophilic; prefers organic solvents.[1][2] |
| pKa (N4 - Secondary Amine) | ~9.2 – 9.8 | Critical: Highly basic.[1][2][3] Ionized at pH < 7.[1][2][4][5] |
| pKa (N1 - Aniline-like) | ~2.5 – 3.5 | Negligible basicity due to electron-withdrawing Br.[1][2][3] |
| Physical State (Free Base) | Viscous Oil / Low-melting Solid | Prone to "oiling out" rather than crystallizing.[1][2][3] |
Diagnostic & Troubleshooting Workflow
Before selecting a solvent system, you must define your application. The strategy for a chemical reaction differs entirely from a biological assay.[1][2]
Interactive Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Detailed Protocols & Solutions
Scenario A: Biological Assays (Preventing Precipitation)
The Issue: You dilute a DMSO stock into PBS (pH 7.4), and the compound crashes out as a fine white precipitate or turbidity. The Cause: At pH 7.4, the secondary amine (pKa ~9.5) is partially deprotonated, and the lipophilic bromopyridine dominates, reducing solubility.
Protocol 1: The "Acid-Spike" Method (Recommended)
This method forces the diazepane ring to remain protonated (ionized), drastically increasing aqueous solubility without toxic additives.[2]
-
Prepare Stock: Dissolve 1-(5-Bromopyridin-2-yl)-1,4-diazepane in pure DMSO to 50 mM.
-
Prepare Buffer: Instead of standard PBS (pH 7.4), use a Citrate-Phosphate Buffer or MES Buffer adjusted to pH 6.0 .
-
Dilution Step:
-
Add the DMSO stock slowly to the vortexing buffer.[3]
-
Result: The lower pH ensures the N4-nitrogen remains >99% protonated (cationic), maintaining solubility up to ~500 µM.
-
Protocol 2: Cyclodextrin Encapsulation (For Neutral pH)
If your assay must be at pH 7.4:
-
Prepare a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2][3]
-
Dilute your compound into this vehicle.[1][2] The hydrophobic bromopyridine tail will sequester inside the cyclodextrin cavity, shielding it from water.
Scenario B: Chemical Synthesis (Handling the "Oil")
The Issue: The free base is a viscous oil that is difficult to weigh, transfer, or purify by column chromatography (it streaks on silica).
Protocol 3: Conversion to Dihydrochloride Salt
Converting the free base to a salt turns the sticky oil into a manageable, free-flowing solid.
-
Dissolution: Dissolve the crude oil (free base) in a minimal amount of Ethyl Acetate or Diethyl Ether .[1][2][3]
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).
-
Isolation: Filter the solid under nitrogen (hygroscopic warning). Wash with cold ether.[1][2]
-
Storage: Store the resulting 1-(5-Bromopyridin-2-yl)-1,4-diazepane dihydrochloride in a desiccator. This form is water-soluble and stable.[1][2][3]
Solubility Data Reference Table
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Notes |
| Water (pH 7) | < 0.1 mg/mL (Insoluble) | > 50 mg/mL | Salt form is highly hygroscopic.[1][2][3] |
| PBS (pH 7.4) | < 0.5 mg/mL | ~ 10 mg/mL | Risk of free-basing the salt if buffer capacity is low.[1][2][3] |
| DMSO | > 100 mg/mL | > 100 mg/mL | Best stock solvent.[1][2] |
| Ethanol | > 50 mg/mL | Moderate | Good for transfers.[1][2] |
| Dichloromethane | Soluble | Insoluble | Use for extraction of free base only.[1][2][3] |
| 0.1 M HCl | > 50 mg/mL | > 50 mg/mL | Ideal for LCMS sample prep.[1][2][3] |
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the precipitate in PBS? A: No. Sonication might temporarily disperse the particles (creating a suspension), but they will settle or aggregate during your assay, leading to false negatives/positives. You must use Protocol 1 (pH adjustment) to achieve thermodynamic solubility.[1][2]
Q: Is the bromine atom labile? Will it fall off in solution? A: The bromine is attached to a pyridine ring.[1][2][3] It is stable under standard storage conditions.[1][2] However, it is reactive toward Palladium (Suzuki/Buchwald conditions) or strong nucleophiles (SNAr) at elevated temperatures.[2]
Q: Why does my LCMS show two peaks? A: This is likely an artifact of the basic secondary amine interacting with the column silanols, causing peak tailing. Use a modifier like 0.1% Formic Acid or Ammonium Formate in your mobile phase to sharpen the peak.[1][2][3]
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for solubility profiling of basic amines).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][6] (2011).[1][2][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] Link (Source for salt selection protocols).[1][2][3]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link (Protocol for cyclodextrin solubilization).[1][2][3]
-
Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (Context for aminopyridine/diazepane building blocks in drug discovery).
Sources
- 1. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Welcome to the technical support guide for the synthesis and purification of 1-(5-Bromopyridin-2-yl)-1,4-diazepane . This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and GPCR ligands.
This guide addresses the specific challenges associated with the nucleophilic aromatic substitution (
🔬 Module 1: Synthesis Optimization (The Root Cause)
The Issue: Users often report low yields or difficult purifications due to the formation of the bis-pyridyl dimer (1,4-bis(5-bromopyridin-2-yl)-1,4-diazepane). This occurs when the mono-substituted product reacts with a second equivalent of 2,5-dibromopyridine.
The Solution: Control the stoichiometry to statistically favor mono-substitution.
Reaction Scheme & Regioselectivity
The reaction relies on the activation of the C2-position by the pyridine nitrogen. The C5-position is unactivated, ensuring high regioselectivity for the 2-isomer under standard
Caption: Reaction pathway showing the favored C2-substitution and the risk of dimerization if stoichiometry is uncontrolled.
Optimized Protocol
-
Stoichiometry: Use 3.0 – 5.0 equivalents of homopiperazine relative to 2,5-dibromopyridine.
-
Solvent: n-Butanol or neat (if high temp required). Ethanol can be used but may require a sealed tube to reach necessary temperatures (
C). -
Temperature: 80–100°C.
-
Mechanism: The excess amine acts as both the nucleophile and the base to scavenge HBr.
🧪 Module 2: Work-up & Isolation (Bulk Removal)
The Issue: "I have 4 equivalents of unreacted homopiperazine in my crude mixture. How do I get rid of it without ruining my product?"
The Solution:
Exploit the drastic difference in lipophilicity (
Physicochemical Comparison
| Property | Homopiperazine (Impurity) | 1-(5-Br-Py)-1,4-diazepane (Product) |
| Boiling Point | 169°C (760 mmHg) | >250°C (Predicted) |
| LogP (approx) | -1.5 (Highly Hydrophilic) | ~1.5 (Moderately Lipophilic) |
| Water Solubility | Miscible | Low (as free base) |
| Basicity | Diamine (High pKa) | Mono-amine + Pyridine |
Troubleshooting Guide: Isolation Strategy
Scenario A: Large Scale (>5g)
-
Method: High Vacuum Distillation (Kugelrohr)
-
Protocol:
-
Concentrate the reaction mixture to dryness.
-
Connect the flask to a high vacuum line (<1 mbar) or Kugelrohr apparatus.
-
Heat to 80–100°C . Homopiperazine will sublime/distill over.
-
The residue contains the product and inorganic salts (if any).
-
Dissolve residue in DCM, wash with water (to remove salts), dry, and concentrate.
-
Scenario B: Small Scale (<1g) or No Vacuum Available
-
Method: Aqueous Partitioning
-
Protocol:
-
Dissolve the crude residue in DCM or Chloroform .
-
Wash with Water (5x volume).
-
Critical Step: Repeat the water wash 3–5 times .
-
Homopiperazine partitions strongly into the aqueous phase due to its negative LogP. The product remains in the organic layer.
-
Check the final organic layer by TLC (ninhydrin stain) to ensure homopiperazine is gone.
-
⚗️ Module 3: Chromatography Solutions
The Issue: "My product streaks on the column and co-elutes with impurities."
The Solution: The secondary amine on the diazepane ring interacts strongly with acidic silanols on silica gel. You must use a basic modifier .
Recommended Mobile Phases
| Stationary Phase | Solvent System A | Solvent System B | Modifier | Notes |
| Silica Gel | DCM | MeOH | 1% | Start 100% DCM, gradient to 10% MeOH/NH4OH. |
| Silica Gel | DCM | MeOH (7N | None | Pre-saturated ammonia in MeOH is cleaner. |
| C18 (Reverse Phase) | Water | Acetonitrile | 0.1% TFA or Formic Acid | Excellent separation. Product elutes after homopiperazine. |
| Alumina (Basic) | EtOAc | Hexane | None | Useful if silica streaking is uncontrollable. |
Visualization (TLC)
-
UV (254 nm): The bromopyridine moiety is UV active.
-
Ninhydrin: Stains the secondary amine (Product = Red/Purple; Homopiperazine = Blue/Purple).
-
Dragendorff: Specific for tertiary amines/alkaloids (Product stains Orange).
❓ Frequently Asked Questions (FAQ)
Q1: Why is my yield >100% after workup? A: You likely have residual homopiperazine or solvent trapped in the oil. Homopiperazine is hygroscopic and difficult to dry. Use Proton NMR to quantify the molar ratio of homopiperazine peaks (multiplets at ~2.8-3.0 ppm) vs. the pyridine aromatic peaks. If present, repeat the aqueous washes or Kugelrohr distillation.
Q2: Can I use 2,5-dibromopyridine in excess instead? A: No. If you use excess electrophile, you will form the bis-pyridyl dimer (one diazepane bridging two pyridine rings) as the major product. The diazepane must be in excess.
Q3: The product is an oil. How can I get a solid? A: The free base is often an oil or low-melting solid. Convert it to a salt:
-
Dissolve in minimal EtOH or Et2O.
-
Add HCl (4M in dioxane) or Oxalic acid .
-
The salt (e.g., dihydrochloride or oxalate) often crystallizes readily, aiding final purification.
Q4: Is the bromine stable during this reaction?
A: Yes. The 2-position is significantly more reactive toward
📊 Decision Tree: Purification Workflow
Caption: Logical workflow for isolating the target diazepane based on reaction scale and purity requirements.
📚 References
-
Regioselectivity of
on 2,5-Dibromopyridine:-
WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." (Accessed 2026).
-
Source: [Link]
-
Note: Confirms C2 selectivity for nucleophilic attack due to nitrogen activation.
-
-
Homopiperazine Properties & Handling:
-
Sigma-Aldrich. "Homopiperazine Product Sheet & Safety Data." (Accessed 2026).
-
Note: Verifies boiling point (169°C) and water solubility for extraction protocols.
-
-
General Diazepane Synthesis:
-
Purification of Pyridine Derivatives:
-
BenchChem.[3] "Overcoming challenges in the purification of pyridine compounds." (Accessed 2026).
-
Note: General techniques for handling basic, hygroscopic pyridine intermediates.
-
Sources
Chiral separation of 1-(5-Bromopyridin-2-yl)-1,4-diazepane enantiomers
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Support Guide: Chiral Separation of 1-(5-Bromopyridin-2-yl)-1,4-diazepane Derivatives
Technical Support Center: Chiral Method Development
Case ID: #DZP-PYR-5BR Molecule: 1-(5-Bromopyridin-2-yl)-1,4-diazepane (and substituted derivatives) Context: Enantioseparation for PK/PD profiling.
Phase 1: Critical Diagnostic (The "Zero-Separation" Issue)
User Issue: "I am injecting 1-(5-Bromopyridin-2-yl)-1,4-diazepane onto a Chiralpak AD-H column, but I see only one single sharp peak. Is the column failed?"
Technical Diagnosis: Before proceeding with method development, we must address a structural reality. The molecule 1-(5-Bromopyridin-2-yl)-1,4-diazepane , as strictly named, is achiral .
-
Structural Analysis: The 1,4-diazepane ring, if unsubstituted on its carbon atoms, possesses a plane of symmetry (on average due to rapid ring inversion). The N-C bond between the diazepane and the 5-bromopyridine allows free rotation.
-
The Likely Scenario: You are likely working with a C-substituted derivative (e.g., 2-methyl or 5-methyl-1,4-diazepane) or a bridged analog, which introduces a stereocenter.
-
Immediate Action: Verify your structure. If your diazepane ring has a substituent (e.g., -CH3) at position 2, 3, 5, 6, or 7, it is chiral. If it is unsubstituted, you will never separate enantiomers because they do not exist.
The following guide assumes you are working with a chiral derivative (e.g., 5-methyl-1-(5-bromopyridin-2-yl)-1,4-diazepane).
Phase 2: Method Development Protocol
For chiral diazepanes, the secondary or tertiary amines present a specific challenge: Peak Tailing due to interaction with residual silanols on the silica support.
Recommended Screening Strategy (HPLC/SFC)
Tier 1: Immobilized Polysaccharide Columns (Robustness)
-
Columns: Chiralpak IA, IB, IC, ID (Immobilized Amylose/Cellulose).
-
Why: These allow the use of "forbidden" solvents like DCM or THF, which are excellent for solubilizing brominated heterocycles.
Tier 2: Coated Polysaccharide Columns (High Selectivity)
-
Columns: Chiralpak AD-H, Chiralcel OD-H.
-
Why: Historically the highest hit rate for nitrogen heterocycles.
Standard Operating Procedure (SOP) for Screening
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) | Reversed Phase (RP) |
| Mobile Phase A | n-Hexane / Heptane | Acetonitrile (ACN) | Water (20 mM NH4HCO3) |
| Mobile Phase B | Ethanol or IPA | Methanol (MeOH) | ACN or MeOH |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% TEA | 0.1% DEA (pH > 9) |
| Gradient | Isocratic (e.g., 90:10) | Isocratic (100% Polar) | Gradient 10-90% B |
| Temp | 25°C | 25°C | 30°C |
Critical Note on Additives: Diazepanes are basic. You must use a basic additive (DEA, TEA, or Butylamine). Without it, the amine interacts with the acidic silanols of the stationary phase, resulting in broad, tailing peaks that mask separation.
Phase 3: Troubleshooting & FAQs
Q1: I see separation, but the peaks are merging (saddle shape). How do I fix this?
Issue: Poor resolution (
-
Switch Alcohol: If using IPA, switch to Ethanol or Methanol. The steric bulk of the alcohol affects the chiral pocket fit.
-
Temperature Effect: Lower the temperature to 10°C - 15°C .
-
Check Loading: You might be overloading the column. Inject 1/10th of the concentration to see if resolution improves.
Q2: My retention times are shifting between injections.
Issue: Mobile phase conditioning. Solution:
-
Polysaccharide columns require "memory" equilibration. If you recently switched from a TFA-containing mobile phase to a DEA-containing one, the column needs ~20-30 column volumes to re-equilibrate the surface pH.
-
Protocol: Flush with 100% Ethanol + 0.1% DEA for 30 minutes before starting the run.
Q3: Can I use SFC (Supercritical Fluid Chromatography)?
Answer: Yes, highly recommended.
-
Advantage: Brominated compounds often have poor solubility in Hexane (NP). SFC (CO2 + Methanol) offers better solubility and faster diffusivity.
-
SFC Conditions:
-
Column: Chiralpak IG or Trefoil AMY1.
-
Co-solvent: 15-25% Methanol with 0.2% Isopropylamine (IPAm) .
-
Note: IPAm is preferred in SFC over DEA for better baseline noise profiles in UV/MS.
-
Phase 4: Visualizing the Workflow
The following diagram outlines the logical decision tree for separating Pyridyl-Diazepane derivatives.
Caption: Logical workflow for validating chirality and selecting separation modes for diazepane derivatives.
References
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on polysaccharide column mechanisms and basic additives).
-
BenchChem. (2025).[2] Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from 2
- Relevance: Explicitly details the resolution of methyl-substituted 1,4-diazepanes using Chiralpak columns and the necessity of determining ee% for drug intermedi
-
Phenomenex. (2024). Chiral HPLC Separations Guide. Retrieved from 3
- Relevance: Provides column selection strategies for nitrogen-containing heterocycles.
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Sources
Technical Support Center: Crystallization of 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Status: Active Ticket ID: CRY-BP-DZP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your reaction workup yielded a viscous, amber oil instead of the white crystalline solid promised by the literature or your target profile.
Do not panic. 1-(5-Bromopyridin-2-yl)-1,4-diazepane (CAS: 219609-43-9) is notorious for "oiling out" in its free base form. This is due to the high conformational entropy of the seven-membered diazepane ring, which disrupts the lattice energy required for spontaneous crystallization.
This guide provides a systematic troubleshooting protocol to transition from a crude oil to a high-purity crystalline solid, primarily through salt formation and impurity rejection .
Module 1: The "Oiling Out" Crisis (Thermodynamics)
Q: Why won't the free base crystallize?
A: The free base possesses a low melting point (often near ambient temperature) and high solubility in common organic solvents. The flexible diazepane ring creates a "floppy" molecule that struggles to pack efficiently. When you cool the solution, the compound undergoes liquid-liquid phase separation (oiling out) before it hits the crystal nucleation point.
Q: Can I force the free base to crystallize?
A: It is difficult and rarely reproducible. However, if you must isolate the free base:
-
Solvent System: Use Hexane/Diisopropyl Ether (DIPE) or Heptane/MTBE .
-
Technique: Dissolve in minimum MTBE, add Heptane until cloudy, and store at -20°C for 48 hours.
-
Recommendation: Abandon the free base. Convert to a salt form for stable storage and purification.
Module 2: Salt Selection & Screening
The most robust solution is to protonate the secondary amine of the diazepane ring. This locks the conformation via hydrogen bonding and ionic interactions, drastically increasing the melting point.
Recommended Salt Forms
| Salt Form | Stoichiometry | Crystallinity | Hygroscopicity | Notes |
| Oxalate | 1:1 | High | Low | Best for Purification. Oxalic acid often yields robust crystals that reject impurities. |
| Hydrochloride | 1:1 or 1:2 | Moderate | High | Good for solubility, but often forms hygroscopic hydrates. |
| Fumarate | 1:1 | High | Low | Good alternative if oxalate fails; pharmaceutically acceptable. |
Visualizing the Salt Strategy
Figure 1: Decision matrix for salt selection. Oxalate is prioritized for intermediate purification due to superior lattice energy.
Module 3: Impurity Management (The "Crystal Poison")
Q: I formed the salt, but it's still a sticky gum. Why?
A: You likely have Bis-alkylation impurities. During the SNAr synthesis (reacting 1,4-diazepane with 2,5-dibromopyridine), the product still has a nucleophilic amine. If stoichiometry isn't controlled, it reacts with another pyridine molecule to form 1,4-bis(5-bromopyridin-2-yl)-1,4-diazepane .
This impurity disrupts the crystal lattice of the mono-substituted product.
The Impurity Pathway
Figure 2: The formation of the bis-substituted impurity which acts as a crystallization inhibitor.
Troubleshooting the "Gum":
-
Check LCMS: Look for mass [M+H]+ corresponding to the bis-product (approx. MW ~412 depending on isotopes).
-
Purification Trick: The bis-impurity is less basic (two electron-withdrawing pyridines) and more lipophilic .
-
Protocol: Dissolve crude oil in dilute aqueous acid (pH 4-5).
-
Wash: Extract with Ethyl Acetate (EtOAc). The bis-impurity will move to the organic layer. The target mono-amine stays in the water.
-
Basify: Adjust aqueous layer to pH 10, extract target into DCM, then proceed to crystallization.
-
Module 4: Validated Experimental Protocols
Protocol A: Preparation of the Oxalate Salt (Recommended)
Use this for isolation and storage.
-
Dissolution: Dissolve 10 mmol of crude 1-(5-bromopyridin-2-yl)-1,4-diazepane oil in Ethanol (20 mL) .
-
Acid Addition: Prepare a warm solution of Oxalic Acid Dihydrate (10 mmol, 1.0 eq) in Ethanol (10 mL) .
-
Mixing: Add the acid solution slowly to the amine solution with vigorous stirring at 40°C.
-
Nucleation: A white precipitate should form within minutes. If not, scratch the glass or add a seed crystal.
-
Aging: Cool slowly to 0°C over 2 hours. Stir at 0°C for 1 hour.
-
Filtration: Filter the white solid. Wash with cold Ethanol/EtOAc (1:1).
-
Drying: Dry under vacuum at 45°C.
Protocol B: Recrystallization of the Hydrochloride Salt
Use this if the HCl salt is required for biological testing.
-
Solvent: Use Isopropanol (IPA) or IPA/Methanol (9:1) .
-
Dissolution: Dissolve the crude salt in boiling IPA. If insoluble, add Methanol dropwise until clear.
-
Hot Filtration: Filter while hot to remove inorganic salts (e.g., KBr from synthesis).
-
Crystallization: Allow to cool to room temperature undisturbed. Then move to 4°C.
-
Anti-Solvent (Emergency Only): If no crystals form, add Acetone dropwise until slight turbidity persists, then warm slightly to clear and cool again.
References
-
PubChem. (2025).[1] 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane Compound Summary. National Library of Medicine. [Link]
- Google Patents. (1998). Method for inducing crystalline state transition in medicinal substance (US5811547A).
-
MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules. [Link]
Sources
Preventing degradation of 1-(5-Bromopyridin-2-yl)-1,4-diazepane during storage
Technical Support Ticket: #STAB-5Br-DZP-001 Subject: Prevention of Degradation in 1-(5-Bromopyridin-2-yl)-1,4-diazepane Status: Resolved / Knowledge Base Article Created Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Chemical Vulnerability
You are likely experiencing degradation because 1-(5-Bromopyridin-2-yl)-1,4-diazepane is a "Janus" molecule with two distinct stability profiles. While the 5-bromopyridine moiety is an electron-deficient aromatic system that is relatively robust, the 1,4-diazepane ring contains a secondary amine at the N4 position.
This secondary amine is the critical failure point. It possesses a localized lone pair of electrons that acts as a nucleophile. Without protection, it will aggressively react with atmospheric carbon dioxide to form carbamates (often observed as a "sticky gum" or crust) and with oxygen to form N-oxides (observed as yellow/brown discoloration).
This guide provides a self-validating storage protocol designed to neutralize these specific degradation pathways.
Module 1: Mechanism of Degradation
To prevent degradation, you must understand what is happening at the molecular level. The diagram below illustrates the two primary pathways: Carbamylation (reaction with CO₂) and Oxidation (reaction with O₂).
Figure 1: The N4-nitrogen of the diazepane ring is the nucleophilic driver for both carbamate formation and oxidation.
Module 2: Storage Protocols & Specifications
The following protocol is mandatory for the free base form. If you possess the hydrochloride or trifluoroacetate salt, the molecule is significantly more stable, though hygroscopicity remains a concern.
Storage Conditions Table
| Parameter | Standard (Free Base) | Standard (Salt Form) | Critical Reason |
| Temperature | -20°C | 2°C to 8°C | Low temp slows oxidation kinetics; -20°C is required to halt carbamate equilibrium shifts. |
| Atmosphere | Argon (Preferred) or N₂ | Desiccated Air | Argon is heavier than air, forming a "blanket" that physically displaces CO₂/O₂ from the surface. |
| Container | Amber Glass Vial | Amber Glass/Plastic | Pyridine derivatives can undergo slow photolytic dehalogenation (loss of Br) under intense UV. |
| Closure | Teflon (PTFE) Lined Cap | Standard Cap | PTFE prevents plasticizers from leaching into the amine and provides a superior gas seal. |
| State | Solid / Neat Oil | Solid | Never store in solution (e.g., DCM/MeOH) for >24h; solution phase accelerates nucleophilic attacks. |
The "Argon Blanket" Workflow
-
Aliquot immediately: Do not freeze/thaw the bulk bottle. Aliquot into single-use vials.
-
Purge: Insert a needle connected to an Argon line into the vial. Flow gas gently for 10-15 seconds above the liquid/solid surface (do not bubble through oil).
-
Seal: Cap immediately while the gas is still flowing to trap the inert atmosphere.
-
Tape: Wrap the cap junction with Parafilm to prevent gas exchange during freezer contraction/expansion cycles.
Module 3: Troubleshooting & FAQs
Q1: My clear oil has turned into a white, crusty solid. Is it ruined?
-
Diagnosis: This is likely the ammonium carbamate salt , formed by the reaction of the diazepane amine with atmospheric CO₂. This reaction is reversible.
-
Resolution: You do not need to discard the sample.
-
Dissolve the crust in Dichloromethane (DCM).
-
Wash with dilute NaOH (1M) or NaHCO₃ (sat.). This deprotonates the salt and releases the CO₂.
-
Dry the organic layer over Na₂SO₄ and concentrate. The free base will regenerate.
-
Q2: The sample has turned dark yellow/brown. Can I use it?
-
Diagnosis: This indicates N-oxidation or trace photodecomposition of the bromopyridine ring. Unlike carbamates, this is irreversible chemical change.
-
Resolution: Check purity via LC-MS.
-
If purity is >90%: Use as is for crude reactions.
-
If purity is <90%: Purify via silica column chromatography (MeOH/DCM gradient). The N-oxide is much more polar and will remain on the column.
-
Q3: Can I store this molecule in DMSO or DMF stocks?
-
Answer: No.
-
Reasoning: DMSO is hygroscopic and often contains trace oxidants. Storing secondary amines in DMSO at room temperature often leads to slow oxidation or methylation artifacts over weeks. Prepare solutions immediately before use.
Module 4: Emergency Repurification Protocol
If your compound has degraded significantly, use this standard "Acid-Base Rescue" protocol to isolate the active amine from degradation products.
Figure 2: Acid-Base extraction leverages the basicity of the diazepane nitrogen to separate it from neutral oxidation byproducts.
References
-
Lepaumier, H., et al. (2009). "Degradation of primary, secondary and tertiary amines in the presence of CO2."[1] Industrial & Engineering Chemistry Research. (Mechanisms of carbamate formation in secondary amines).
-
Trissel, L.A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding.
-
Vibrant Pharma. "1-(5-Nitropyridin-2-yl)-1,4-diazepane Storage Specifications." (Analogous molecule storage data: 2-8°C for salts, lower for free bases).
-
PubChem Compound Summary. "1-(5-Bromopyridin-2-yl)-1,4-diazepane.
Sources
Validation & Comparative
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(5-Bromopyridin-2-yl)-1,4-diazepane
In the intricate world of drug discovery, the precise interaction of a molecule with its intended target is paramount. However, the reality is often more complex, with therapeutic candidates frequently exhibiting affinity for multiple, unintended receptors. This phenomenon, known as cross-reactivity or off-target binding, can be a double-edged sword, potentially leading to unforeseen side effects or, in some cases, revealing novel therapeutic applications.[1][2][3][4] This guide provides a comprehensive analysis of the potential cross-reactivity of 1-(5-Bromopyridin-2-yl)-1,4-diazepane, a compound belonging to the versatile 1,4-diazepane class of molecules. While specific experimental data for this exact compound is not publicly available, we can draw valuable insights from the extensive research on the broader 1,4-diazepane scaffold, which is known for its diverse biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[5][6]
The 1,4-Diazepane Scaffold: A Privileged Structure with Diverse Targets
The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide array of biological targets.[5] This promiscuity stems from its conformational flexibility and the ability to present various substituents in distinct spatial orientations, allowing for interactions with diverse receptor binding pockets. Derivatives of this scaffold have been reported to exhibit affinity for a range of G-protein coupled receptors (GPCRs) and ion channels, including:
-
Cannabinoid Receptors (CB1 and CB2): Several studies have identified 1,4-diazepane derivatives as potent and selective agonists for the CB2 receptor, with some also showing activity at the CB1 receptor.[7][8]
-
GABA-A Receptors: The 1,4-diazepine core is famously the backbone of benzodiazepines, which allosterically modulate GABA-A receptors to exert their sedative and anxiolytic effects.[9]
-
Serotonin (5-HT) and Dopamine (D2) Receptors: Structure-activity relationship studies on related pyridine-carboxamide derivatives of 1,4-diazepane have demonstrated potent antagonistic activity at both 5-HT3 and D2 receptors.
Given this established polypharmacology of the 1,4-diazepane scaffold, a thorough investigation into the cross-reactivity of any new analogue, such as 1-(5-Bromopyridin-2-yl)-1,4-diazepane, is a critical step in its preclinical development.
Predicting the Cross-Reactivity Profile: A Structure-Activity Relationship Perspective
The structure of 1-(5-Bromopyridin-2-yl)-1,4-diazepane incorporates key pharmacophoric elements that suggest potential interactions with multiple receptor families. The 2-substituted pyridine ring is a common feature in ligands for various central nervous system (CNS) receptors. The bromination at the 5-position of the pyridine ring can influence electronic properties and potentially enhance binding affinity or alter selectivity.
Based on the known structure-activity relationships of similar compounds, we can hypothesize a potential cross-reactivity profile for 1-(5-Bromopyridin-2-yl)-1,4-diazepane. A standard approach to assess this is to screen the compound against a panel of receptors, typically using competitive radioligand binding assays.[10][11] The results of such an assay are usually presented as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.
Table 1: Hypothetical Receptor Selectivity Profile of 1-(5-Bromopyridin-2-yl)-1,4-diazepane
| Receptor Target | Ligand | Ki (nM) |
| Primary Target X | [³H]-Ligand A | 10 |
| Cannabinoid CB1 | [³H]-CP55,940 | >1000 |
| Cannabinoid CB2 | [³H]-CP55,940 | 150 |
| Dopamine D2 | [³H]-Spiperone | 85 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 250 |
| Serotonin 5-HT3 | [³H]-GR65630 | >1000 |
| GABA-A (Benzodiazepine site) | [³H]-Flunitrazepam | 500 |
| Adrenergic α1 | [³H]-Prazosin | 400 |
| Histamine H1 | [³H]-Pyrilamine | 700 |
This table presents hypothetical data for illustrative purposes. Actual experimental values would need to be determined through rigorous testing.
This hypothetical data suggests that while the compound may have a primary target, it could also exhibit significant affinity for the Dopamine D2 and Cannabinoid CB2 receptors. Understanding the functional consequences of these off-target interactions is crucial.
Experimental Workflow: Assessing Receptor Cross-Reactivity via Radioligand Binding Assays
A cornerstone of receptor pharmacology is the competitive radioligand binding assay.[10][11][12][13] This technique provides a quantitative measure of a compound's affinity for a specific receptor. The underlying principle is the competition between a labeled ligand (radioligand) with a known affinity and the unlabeled test compound for binding to the receptor.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Source: Membranes from cultured cells expressing the receptor of interest or from tissue homogenates.[12]
-
Procedure: Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[12]
-
-
Assay Setup:
-
In a 96-well plate, combine the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (1-(5-Bromopyridin-2-yl)-1,4-diazepane).
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value for the receptor).
-
The prepared receptor membranes.
-
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[12]
-
-
Separation of Bound and Free Ligand:
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Implications of Cross-Reactivity: Beyond Binding Affinity
Demonstrating binding affinity is only the first step. It is equally important to determine the functional consequence of this binding – is the compound an agonist, antagonist, or inverse agonist at the off-target receptor?[14] This is typically assessed through functional assays that measure a downstream cellular response following receptor activation.
Many of the potential off-target receptors for 1,4-diazepane derivatives are G-protein coupled receptors (GPCRs).[15][16][17][18][19] GPCRs transduce extracellular signals into intracellular responses through a variety of signaling pathways. For instance, if 1-(5-Bromopyridin-2-yl)-1,4-diazepane binds to the Dopamine D2 receptor, which is a Gi-coupled receptor, it could inhibit the production of cyclic AMP (cAMP), a key second messenger.
Caption: Simplified Gi-coupled GPCR signaling pathway.
Functional assays to assess such activity include:
-
cAMP Assays: To measure the inhibition or stimulation of cAMP production.
-
Calcium Mobilization Assays: For Gq-coupled receptors that signal through intracellular calcium release.[14]
-
[³⁵S]GTPγS Binding Assays: A direct measure of G-protein activation.[14]
Comparative Analysis and Concluding Remarks
While we await specific experimental data for 1-(5-Bromopyridin-2-yl)-1,4-diazepane, the existing literature on the 1,4-diazepane scaffold strongly suggests a high probability of cross-reactivity with various CNS receptors. A comparative analysis with other 2-pyridinyl-1,4-diazepane derivatives would be invaluable. For instance, comparing the binding affinities of analogues with different substituents on the pyridine ring could reveal key structure-activity relationships that govern selectivity.[20][21][22]
References
-
CUSABIO. G protein-coupled receptor signaling pathway. CUSABIO. [Link].
-
Creative Diagnostics. GPCR Pathway. Creative Diagnostics. [Link].
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link].
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link].
-
Springer Nature Experiments. Radioligand Binding Studies. Springer Nature. [Link].
-
PubMed. Radioligand binding methods: practical guide and tips. PubMed. [Link].
-
Addgene Blog. GPCRs: How Do They Work and How Do We Study Them? Addgene. [Link].
-
Boster Bio. G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. [Link].
-
PDSP. Assay Protocol Book. PDSP. [Link].
-
Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. [Link].
-
Creative Biolabs. Off Target Receptor Binding Profiling Testing. Creative Biolabs. [Link].
-
Creative Biolabs. Receptor-Ligand Binding Assay. Creative Biolabs. [Link].
-
PubMed. Tools and techniques to study ligand-receptor interactions and receptor activation by TNF superfamily members. PubMed. [Link].
-
PMC. Structure-based Systems Biology for Analyzing Off-target Binding. PMC. [Link].
-
Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link].
-
Bruker. Receptor-Ligand Interactions. Bruker. [Link].
-
NCI Dictionary of Cancer Terms. Definition of off-target effect. National Cancer Institute. [Link].
-
Massive Bio. Off Target Effect. Massive Bio. [Link].
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link].
-
PMC. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [Link].
-
ResearchGate. Studies in search of diazepam-insensitive subtype selective agents for GABAA/Bz receptors. ResearchGate. [Link].
-
PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link].
-
PubMed. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. [Link].
-
ResearchGate. Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link].
-
Springer Nature Experiments. Structure-Activity Relationships at the Benzodiazepine Receptor. Springer Nature. [Link].
-
PubMed. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link].
-
PubMed. Aryl 1,4-diazepane Compounds as Potent and Selective CB2 Agonists: Optimization of Drug-Like Properties and Target Independent Parameters. PubMed. [Link].
-
ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. [Link].
-
OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link].
-
PubMed. Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. PubMed. [Link].
-
MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][12][15]diazepines, and Their Cytotoxic Activity. MDPI. [Link].
-
ResearchGate. Representative examples of biologically active 1,4-benzodiazepines. ResearchGate. [Link].
Sources
- 1. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. Facebook [cancer.gov]
- 4. massivebio.com [massivebio.com]
- 5. benthamscience.com [benthamscience.com]
- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. cusabio.com [cusabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. bosterbio.com [bosterbio.com]
- 19. biorbyt.com [biorbyt.com]
- 20. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of the ADME Properties of 1-(5-Bromopyridin-2-yl)-1,4-diazepane
Executive Summary: The Case for Scaffold Expansion
1-(5-Bromopyridin-2-yl)-1,4-diazepane represents a critical "scaffold hop" from the ubiquitous piperazine core.[1] While piperazines are dominant in FDA-approved drugs, the 1,4-diazepane (homopiperazine) ring offers distinct physicochemical advantages—specifically in conformational sampling and solubility profiles —that can rescue lead series suffering from "flat" structure-activity relationships (SAR) or poor aqueous solubility.[1]
This guide provides a technical analysis of this specific building block, comparing its ADME (Absorption, Distribution, Metabolism, Excretion) performance against its 6-membered analog, 1-(5-Bromopyridin-2-yl)piperazine .[1]
Key Takeaway: The diazepane ring introduces a "conformational toggle" that often enhances target residence time and solubility, but it incurs a penalty in metabolic stability that requires specific medicinal chemistry mitigation strategies.
Physicochemical Profile: Diazepane vs. Piperazine
The transition from a 6-membered piperazine to a 7-membered diazepane alters the electronic and steric landscape of the molecule.[1]
Comparative Data Table
Data synthesized from standard fragment profiling and H3 antagonist literature.
| Property | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | 1-(5-Bromopyridin-2-yl)piperazine | Impact on ADME |
| Ring Conformation | Flexible (Twist-chair/Twist-boat) | Rigid (Chair) | Diazepane allows "induced fit" binding but incurs higher entropic penalty.[1] |
| Basicity (pKa of 2° Amine) | ~9.5 - 10.2 | ~8.5 - 9.0 | Higher basicity of diazepane increases lysosomal trapping (Vd) and solubility.[1] |
| LogP (Lipophilicity) | ~1.8 - 2.1 (Predicted) | ~1.5 - 1.8 | Slight increase in lipophilicity due to extra methylene (-CH2-).[1] |
| Polar Surface Area (PSA) | ~35 Ų | ~35 Ų | Similar PSA, but diazepane's non-planarity disrupts crystal packing, improving solubility. |
| Solubility (pH 7.4) | High (>100 µM) | Moderate | Diazepane salts are generally more soluble due to lower lattice energy. |
Structural Logic
The 1,4-diazepane ring is not static.[1][2] Unlike the piperazine chair, it rapidly interconverts between twist-chair and twist-boat conformations.[1] This conformational flexibility allows the secondary amine to orient itself to capture hydrogen bonds that a rigid piperazine might miss, often resulting in higher potency (affinity) at the cost of metabolic liability.
In Vitro ADME Analysis
A. Metabolic Stability (Microsomal Stability)
Critical Insight: The diazepane ring is generally less metabolically stable than the piperazine ring.
-
Mechanism: The extra methylene group and the flexibility of the 7-membered ring expose the carbon backbone to Cytochrome P450 (CYP) oxidation.
-
Experimental Evidence: In CB2 agonist optimization campaigns, 1,4-diazepane analogs initially suffered from rapid clearance due to oxidation at the C3 and C5 positions.
-
Mitigation: Blocking metabolic "hotspots" on the diazepane ring (e.g., adding gem-dimethyl groups or carbonyls) is often required to match the stability of piperazines.
B. Permeability and CNS Penetration
Critical Insight: Despite higher basicity, 1-(5-Bromopyridin-2-yl)-1,4-diazepane derivatives show excellent Blood-Brain Barrier (BBB) penetration.[1]
-
Case Study (H3 Antagonists): Diazepane amides demonstrated a Brain-to-Plasma ratio (B/P) of ~3 in murine models, significantly higher than many piperazine comparators.[1] This is attributed to the interaction with specific transporters or the lipophilic nature of the bromopyridine moiety masking the polarity.
-
Efflux: The scaffold is generally not a high-affinity substrate for P-gp (P-glycoprotein) unless coupled with other high-MW pharmacophores.[1]
C. Safety Pharmacology (hERG Inhibition)
-
Risk: The flexible, basic nitrogen of the diazepane can interact with the aromatic cage of the hERG potassium channel, a known risk for QT prolongation.
-
Comparison: Diazepanes often show slightly higher hERG affinity than piperazines due to their ability to adopt a conformation that fits the channel pore.
-
Control: This risk is manageable by modulating the pKa of the pyridine nitrogen or introducing steric bulk near the basic amine.
Visualizing the ADME Logic
Diagram 1: Metabolic Hotspots & Scaffold Hopping Logic
This diagram illustrates the decision process and metabolic vulnerabilities when switching scaffolds.
Caption: Decision matrix for scaffold hopping from piperazine to diazepane, highlighting the trade-off between solubility/affinity and metabolic stability.
Experimental Protocols
To validate the ADME properties of this specific fragment, the following protocols are recommended. These are designed to be self-validating systems.[1]
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Test compounds: 1-(5-Bromopyridin-2-yl)-1,4-diazepane (1 µM final conc).
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
-
Incubation:
-
Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching & Analysis:
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
.[1] - .
-
Validation Criteria:
of the slope must be >0.95.
-
Protocol B: LogD (Lipophilicity) Determination via Shake-Flask
Objective: Determine distribution coefficient at physiological pH.[1]
-
System: Octanol saturated with Phosphate Buffer (pH 7.4) and Phosphate Buffer saturated with Octanol.
-
Equilibration: Dissolve compound in the octanol phase (1 mg/mL).
-
Partitioning:
-
Mix equal volumes of organic and aqueous phases.
-
Shake for 4 hours at 25°C.
-
Centrifuge to separate phases.
-
-
Quantification:
-
Measure concentration in both phases using HPLC-UV (254 nm).
-
Self-Validation: Mass balance (Sum of amounts in both phases) must be >90% of initial input.
-
References
-
Vertex AI Search. (2026). The medicinal chemistry of piperazines: A review. ResearchGate. Retrieved from [Link]
-
PubMed. (2014).[3] Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2011).[4] 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. National Institutes of Health. Retrieved from [Link]
-
EPA CompTox. (2025). 1,4-Diazepane-1,4-diyl)bis(3-chloropropan-2-ol) Properties. US Environmental Protection Agency. Retrieved from [Link][5]
Sources
- 1. ChemTik Products [chemtik.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(5-Bromopyridin-2-yl)-1,4-diazepane
[1]
Executive Summary: The "Unknown" Hazard Principle
1-(5-Bromopyridin-2-yl)-1,4-diazepane is a bifunctional heterocyclic building block commonly used in medicinal chemistry (e.g., for Buchwald-Hartwig aminations).[1][2] As a specialized research chemical, it lacks the extensive toxicological datasets of commodity chemicals.
Operational Directive: Treat this compound as a Potent Sensitizer and Mucosal Irritant . Its structure combines a halogenated pyridine (associated with acute toxicity and permeation risks) with a diazepane ring (a secondary amine associated with basicity and tissue corrosion).
Part 1: The Hazard Profile (Structure-Activity Analysis)[1]
To understand the PPE requirements, we must analyze why this molecule is hazardous. We do not rely on generic labels; we look at the functional groups.
| Moiety | Associated Risk | Physiological Mechanism |
| 5-Bromopyridine Core | Systemic Toxicity & Permeation | Pyridine rings are highly lipophilic, facilitating rapid transdermal absorption.[1] Halogenation (Bromine) often increases metabolic stability, potentially prolonging systemic retention [1, 2]. |
| 1,4-Diazepane Ring | Corrosivity & Sensitization | This seven-membered diamine is a strong base.[1] Upon contact with moisture (sweat, mucous membranes), it generates a high local pH, leading to immediate irritation or chemical burns. Secondary amines are also known sensitizers [3]. |
| Physical State (Solid) | Aerosolization | As a likely crystalline solid, static charge during weighing can generate invisible micro-aerosols, posing an inhalation risk. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard Operating Procedure: Do not rely on a single barrier. Use a "Redundant Layering" strategy.
2.1 Glove Selection Protocol
Rationale: Pyridine derivatives can permeate standard nitrile gloves rapidly when in solution with organic solvents (DCM, DMF).
| Task | Primary Barrier | Secondary Barrier | Max Usage Time |
| Dry Solid Handling (Weighing) | Nitrile (4 mil / 0.10 mm) | None required | Single Use (Discard after task) |
| Solution Prep (MeOH, Water) | Nitrile (5 mil / 0.12 mm) | None required | 15 Minutes |
| Synthesis (DCM, DMF, DMSO) | Silver Shield / Laminate | Nitrile (Outer layer) for dexterity | 4 Hours (Laminate breakthrough >4h) |
| Spill Cleanup | Butyl Rubber (Thick) | Nitrile (Inner layer) | Immediate Disposal |
2.2 Respiratory & Ocular Protection[2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory . Safety glasses are insufficient because diazepane vapors or dusts are lachrymators (tear-inducing).[1]
-
Respiratory:
-
Primary: Certified Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: Handling outside a hood is strictly prohibited under standard operations.
-
Part 3: Operational Workflow (Self-Validating System)
This workflow is designed to prevent contamination before it happens.
3.1 The "Static-Free" Weighing Protocol[1]
-
Equilibration: Remove the container from cold storage (if applicable) and let it reach room temperature before opening. This prevents condensation, which hydrolyzes the amine and causes clumping.
-
Ionization: Use an anti-static gun or ionizer bar inside the weigh station. Diazepane salts are prone to static flight.
-
The "Double-Containment" Transfer:
-
Tare a vial inside a secondary jar.
-
Transfer solid into the vial.
-
Cap the vial, then cap the secondary jar before removing from the balance.
-
Validation: Wipe the exterior of the secondary jar with a wet tissue; if the tissue turns yellow/discolored (check against pH paper), containment failed.
-
3.2 Solubilization & Reaction[7]
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible during initial dissolution, as they facilitate skin absorption of the pyridine moiety. Use Ethanol or Ethyl Acetate if chemistry permits.
-
Quenching: Residual diazepane on glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate the amine (forming the non-volatile salt) before washing.
3.3 Visualized Workflow (DOT Diagram)
Figure 1: The Safe Handling Lifecycle. Note the critical "Acidic Decon" step to neutralize the basic amine functionality before disposal.
Part 4: Waste Management & Disposal[5]
Disposal is dictated by the heteroatoms present (Bromine and Nitrogen).
-
Primary Waste Stream: Halogenated Organic Waste.
-
Due to the Bromine atom, this cannot go into general organic waste. Burning halogenated compounds in standard incinerators can release corrosive acid gases (HBr).
-
-
Aqueous Waste:
-
If the compound enters the aqueous phase (e.g., after an extraction), the water must be adjusted to pH 3-4 (keeping the amine protonated and soluble) and disposed of as Hazardous Aqueous Waste . Do not pour down the drain.
-
-
Empty Containers:
-
Rinse with a small volume of Methanol/HCl. Add rinse to Halogenated Waste. Deface the label and dispose of the glass.
-
Part 5: Emergency Response
-
Skin Contact:
-
Immediate Action: Wash with soap and water for 15 minutes.[2]
-
Specific Note: Do not use alcohol or organic solvents to wipe the skin; this will drive the bromopyridine deeper into the dermis [1].
-
-
Eye Contact:
-
Spill (Solid):
-
Cover with a wet paper towel (to prevent dust). Scoop up. Wipe area with dilute acetic acid or HCl to neutralize.
-
References
-
Jubilant Ingrevia. (2025).[5] Safety Data Sheet: 3-Bromopyridine. Retrieved from (Accessed via Search Result 1.1).
-
Thermo Fisher Scientific. (2009).[4] Safety Data Sheet: 2-Bromopyridine. Retrieved from (Accessed via Search Result 1.4).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Diazepam (Diazepane derivatives toxicity). Retrieved from (Accessed via Search Result 1.9).
-
TCI Chemicals. (2025).[5] Safety Data Sheet: 4-Bromopyridine Hydrobromide. Retrieved from (Accessed via Search Result 1.5).
Sources
- 1. ChemTik Products [chemtik.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

